molecular formula C5H6BrClN2O2 B011795 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione CAS No. 107846-11-7

5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione

Cat. No.: B011795
CAS No.: 107846-11-7
M. Wt: 241.47 g/mol
InChI Key: MUQYTFIBAYVANP-UHFFFAOYSA-N
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Description

5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is an organic compound with the molecular formula C5H6BrClN2O2. It is a white crystalline solid with a slight bromine and chlorine odor. This compound is known for its strong oxidizing properties and is commonly used as a disinfectant and biocide in various applications, including water treatment and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is typically synthesized through a two-step halogenation process. The starting material, 5,5-dimethylhydantoin, undergoes bromination followed by chlorination. The reaction conditions involve the use of bromine and chlorine as halogenating agents, and the reactions are carried out in an aqueous medium .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The compound is produced in reactors where precise control of temperature, pH, and halogen concentrations is maintained to ensure high yield and purity. The final product is then purified through crystallization and filtration .

Mechanism of Action

The mechanism of action of 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione involves the release of hypobromous acid and hypochlorous acid upon contact with water. These acids are strong oxidizing agents that disrupt the cellular structures of microorganisms, leading to their inactivation and death. The compound targets microbial enzymes and proteins, causing oxidative damage and inhibiting essential metabolic processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione is unique due to its dual halogenation, providing both bromine and chlorine functionalities. This dual action enhances its oxidizing and disinfectant properties, making it more effective in various applications compared to compounds with only one type of halogen .

Properties

IUPAC Name

5-bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2O2/c1-8-3(10)5(6,7)9(2)4(8)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQYTFIBAYVANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=O)C)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620982
Record name 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107846-11-7
Record name 5-Bromo-5-chloro-1,3-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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